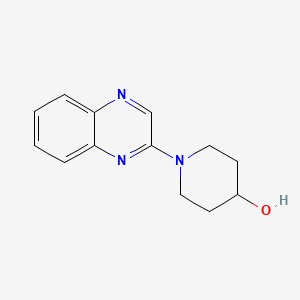

1-Quinoxalin-2-yl-piperidin-4-ol

Description

1-Quinoxalin-2-yl-piperidin-4-ol (CAS: 1146080-42-3) is a heterocyclic compound featuring a quinoxaline moiety fused to a piperidine ring with a hydroxyl group at the 4-position of the piperidine. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol .

Properties

IUPAC Name |

1-quinoxalin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSQAQFQVNRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652769 | |

| Record name | 1-(Quinoxalin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-42-3 | |

| Record name | 1-(Quinoxalin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Quinoxalin-2-yl-piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties. The presence of hydroxyl groups in the piperidine structure contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoxaline moiety can engage in π-stacking interactions, while the piperidine ring may facilitate hydrogen bonding with target proteins. This dual interaction enhances the compound's ability to modulate biological pathways.

Biological Activity Overview

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including HAP-1 and A2780 cells, by activating caspases involved in the apoptotic pathway .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Structure-Activity Relationships (SAR)

The potency of this compound can be influenced by structural modifications. For instance:

- Nitro Substitution : Compounds with nitro groups at specific positions on the quinoxaline ring exhibit enhanced binding affinity to certain receptors compared to their non-nitrated counterparts.

| Compound Structure | Activity | Notes |

|---|---|---|

| 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol | High anticancer activity | Nitro group enhances reactivity |

| 1-(6-Aminoquinoxalin-2-yl)piperidin-4-ol | Moderate activity | Amino group alters binding dynamics |

| 1-(6-Methylquinoxalin-2-yl)piperidin-4-ol | Low activity | Methyl substitution reduces reactivity |

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol on HAP-1 cancer cells. Results demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation . Flow cytometry analysis confirmed the induction of apoptosis via the Annexin V/PI assay.

Case Study 2: Antimicrobial Properties

In a preliminary screening against various bacterial strains, 1-quinoaxlin derivatives exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 1-Quinoxalin-2-yl-piperidin-4-ol and related derivatives:

Key Research Findings and Pharmacological Implications

Hydroxyl vs. Amine Derivatives: The hydroxyl group in this compound confers higher polarity compared to the amine derivative (e.g., 1185317-72-9), which may reduce passive diffusion across biological membranes but improve solubility in hydrophilic environments . Hydrochloride salts (e.g., 1185317-72-9) are typically more stable and bioavailable than free bases, making them preferable for in vivo studies .

Discontinuation Trends: Both this compound and bromo-dimethylquinoxaline analogs (e.g., 18470-23-0) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy in preliminary studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.